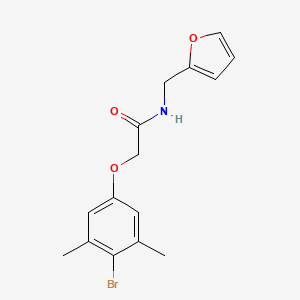
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, also known as MPGL, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds known as N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Mécanisme D'action
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide acts as an NMDA receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are important for learning and memory, but they can also contribute to the development of neurodegenerative diseases and chronic pain. By blocking NMDA receptors, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide may be able to protect against these conditions.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have a variety of biochemical and physiological effects in animal models. For example, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce oxidative stress and inflammation in the brain, which are both factors that contribute to neurodegenerative diseases. Additionally, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce the release of neurotransmitters that are involved in pain signaling, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide as a research tool is that it is a relatively selective NMDA receptor antagonist, which means that it specifically targets these receptors without affecting other neurotransmitter systems. Additionally, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have good bioavailability and can be administered orally. However, one limitation of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide is that it has a relatively short half-life in the body, which may limit its effectiveness in some applications.
Orientations Futures
There are many potential future directions for research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide. One area of interest is the potential use of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in the treatment of addiction, particularly opioid addiction. N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce the rewarding effects of opioids in animal models, suggesting that it may be a promising therapeutic option for this condition. Additionally, further research is needed to explore the potential use of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Finally, more research is needed to fully understand the mechanisms underlying the analgesic effects of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, which could lead to the development of new pain management therapies.
Méthodes De Synthèse
The synthesis of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide involves the reaction of N-phenylglycinamide with 2-pyridinemethyl chloride, followed by the reaction of the resulting compound with methylsulfonyl chloride. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, pain management, and addiction. In particular, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have analgesic effects in animal models of acute and chronic pain.
Propriétés
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-8-3-2-4-9-14)12-15(19)17-11-13-7-5-6-10-16-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIIPZJKNIVPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

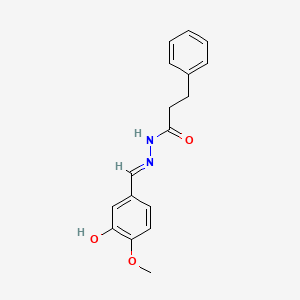
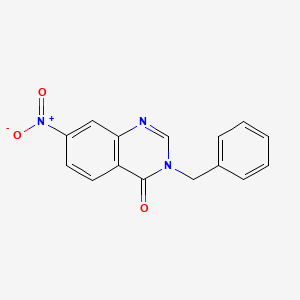
![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)

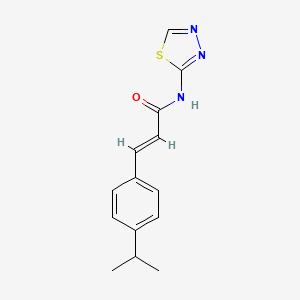
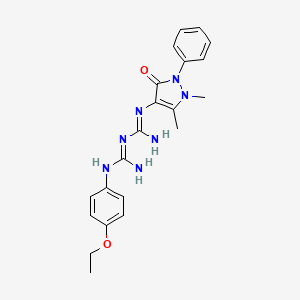
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)

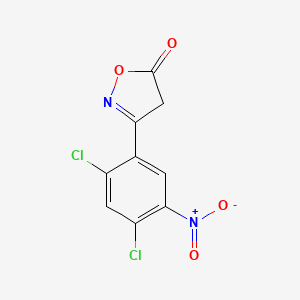
![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)
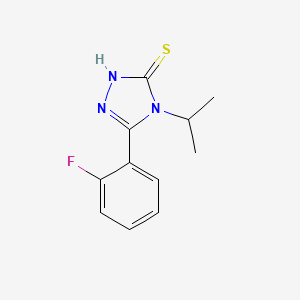
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)
